molecular formula C10H8ClN3O3 B2764631 Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 890095-91-7

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2764631
CAS No.: 890095-91-7
M. Wt: 253.64
InChI Key: OYVNUTHCQKFBLF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cycloaddition Reactions: These reactions may require catalysts such as copper(I) iodide (CuI) and are often performed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chloro-3-pyridyl)-1,2,4-triazole-5-carboxylate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical reactivity and biological activity.

    Ethyl 3-(2-chloro-3-pyridyl)-1,2,4-thiadiazole-5-carboxylate: The presence of a sulfur atom in the thiadiazole ring can impart unique properties compared to the oxadiazole analogue.

The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and ethyl ester functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-4-3-5-12-7(6)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNUTHCQKFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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